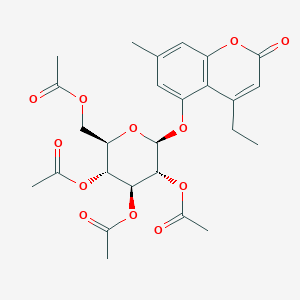![molecular formula C20H21NO5 B11152157 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]norleucine](/img/structure/B11152157.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID is a complex organic compound with a unique structure that includes a benzo[c]chromen core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . This intermediate is then further functionalized to introduce the amino and hexanoic acid groups under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c]chromen derivatives and related molecules such as:
- Urolithins (hydroxy-6H-dibenzo[b,d]pyran-6-one derivatives)
- Alkoxylated 6H-benzo[c]chromen-6-one derivatives
Uniqueness
What sets 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]hexanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-2-3-8-16(19(23)24)21-11-15-17(22)10-9-13-12-6-4-5-7-14(12)20(25)26-18(13)15/h4-7,9-10,16,21-22H,2-3,8,11H2,1H3,(H,23,24) |
InChI Key |
YTWACHHBSSXCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B11152078.png)
![7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11152083.png)

![7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11152103.png)
![methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11152106.png)

![3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152110.png)

![7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11152117.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucylglycine](/img/structure/B11152123.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11152136.png)

![(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152142.png)
